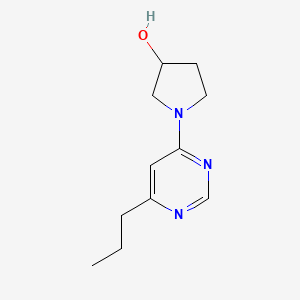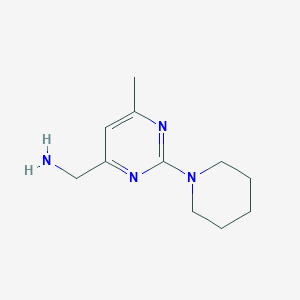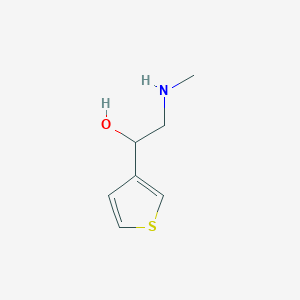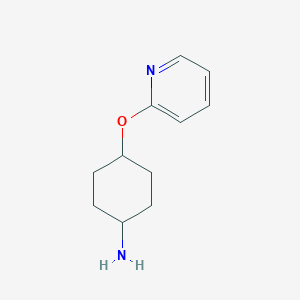![molecular formula C8H9ClN4S B1468112 {1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1248956-11-7](/img/structure/B1468112.png)
{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Übersicht
Beschreibung
The compound (5-chlorothiophen-2-yl)methylamine is similar in structure. It has a molecular weight of 187.69 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (5-chlorothiophen-2-yl)methylamine is InChI=1S/C8H8ClNS/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
(5-chlorothiophen-2-yl)methylamine has a molecular weight of 187.69 . It is a liquid at room temperature and should be stored at 4°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized in various studies, showcasing their potential in chemical research and applications. For instance, Aouine Younas, El Hallaoui Abdelilah, and Alami Anouar (2014) synthesized a related compound via 1,3-dipolar cycloaddition reaction, highlighting the use of NMR spectroscopy, Elemental Analysis, and MS data for structural establishment (Aouine et al., 2014). Similarly, Ganesh Shimoga, E. Shin, and Sang‐Youn Kim (2018) reported on the synthesis of a compound with a different core but related methodology, using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques for characterization (Shimoga et al., 2018).
Antimicrobial Activities
A significant area of application for these compounds is in antimicrobial research. K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) synthesized a series of derivatives starting from 4-methoxyaniline and evaluated them for in vitro antibacterial and antifungal activities, finding several compounds with moderate to very good activities (Thomas et al., 2010).
Catalytic Activity
The synthesis and characterization of novel ruthenium complexes bearing tridentate ligands based on triazole units have been investigated for their catalytic activity, particularly in hydrogenation reactions. This showcases the compound's utility in developing catalysts for industrial applications. Roberto Sole, M. Bortoluzzi, A. Spannenberg, S. Tin, Valentina Beghetto, and J. D. de Vries (2019) detailed the synthesis and excellent activity of such complexes in catalytic processes (Sole et al., 2019).
Potential Anticancer Agents
The compound's derivatives have also been explored for their potential as anticancer agents. Han-Zhong Zhang et al. (2005) identified a derivative as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, through a caspase- and cell-based high-throughput screening assay (Zhang et al., 2005). This demonstrates the compound's relevance in the search for new cancer treatments.
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-[(5-chlorothiophen-2-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4S/c9-8-2-1-7(14-8)5-13-4-6(3-10)11-12-13/h1-2,4H,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJWCMYLJVHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)


![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one](/img/structure/B1468045.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)